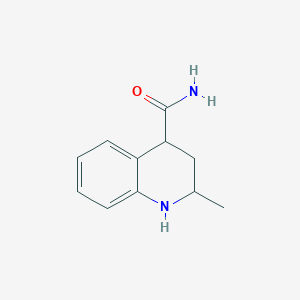

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-5,7,9,13H,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHLRPXSKLPWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide

Established Synthetic Pathways to the 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Core

Established synthetic routes provide reliable and well-documented methods for constructing the tetrahydroquinoline framework. These approaches often involve sequential reactions that allow for controlled introduction of substituents and stereocenters.

Multi-step syntheses offer a high degree of control over the construction of the target molecule. A common strategy involves the initial formation of a substituted aniline (B41778) precursor, followed by reactions to build the heterocyclic ring. For instance, a plausible route to the 4-carboxamide derivative could be adapted from the synthesis of related 4-carboxylic acids. The reduction of 2-alkylquinoline-4-carboxylic acids has been shown to produce 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net This reduction, when carried out with catalysts like Raney nickel in an aqueous alkali solution, can be stereoselective, yielding individual cis isomers. researchgate.net The resulting carboxylic acid can then be converted to the target primary carboxamide through standard functional group transformations, such as activation to an acyl chloride followed by reaction with ammonia (B1221849).

Optimization of these multi-step reactions is crucial for improving yields and selectivity. Factors such as solvent, temperature, catalyst loading, and reaction time are systematically varied. For example, in the synthesis of tetrahydroquinolines via [4+2] cycloaddition, optimization studies have identified the best conditions by surveying different solvents and temperatures, leading to improved yields and diastereoselectivity. sci-rad.comfrontiersin.org

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov The Povarov reaction, a hetero-Diels-Alder reaction, is a prominent example used for synthesizing tetrahydroquinolines. sci-rad.comresearchgate.net This reaction typically involves the one-pot condensation of an aromatic amine, an aldehyde, and an electron-rich alkene. sci-rad.com The reaction can be catalyzed by various Lewis acids, with studies showing optimal results using catalysts like Cu(OTf)₂ or AlCl₃. sci-rad.com Another one-pot method involves the aza Diels-Alder reaction between N-arylimines and N-vinyl-2-pyrrolidinone, catalyzed by Sm(III) nitrate, to produce substituted 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net These MCRs shorten synthesis time and increase efficiency compared to traditional multi-step methods. nih.gov

| Reaction Type | Reactants | Catalyst | Key Features |

| Povarov Reaction | Aromatic Aldehydes, Arylamines, Dihydrofuran (DHF) | InCl₃ | One-pot synthesis, excellent yields, shorter reaction times. researchgate.net |

| [4+2] Cycloaddition | Aldimines, Vinyl ether | Cu(OTf)₂, AlCl₃ | Can be performed as a multi-step or multicomponent reaction; conditions optimized for high yield and selectivity. sci-rad.com |

| Aza Diels-Alder | N-arylimines, N-vinyl-2-pyrrolidinone | Sm(III) nitrate | One-pot multicomponent reaction at room temperature; affords cis diastereoselectivity. researchgate.net |

The presence of stereocenters at the C2 and C4 positions of the tetrahydroquinoline ring necessitates methods for controlling stereochemistry. Asymmetric synthesis and chiral resolution are two primary approaches to obtain enantiomerically pure compounds.

Asymmetric synthesis aims to create a specific enantiomer directly. This has been achieved through methods such as the rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates, which can yield intermediates for tetrahydroquinoline derivatives with high enantiomeric excess (>98% ee). nih.gov Another strategy is the Pd-catalyzed aza-Michael reaction to induce chirality in the synthesis of 2-alkyl-substituted tetrahydroquinolines. rsc.org

Chiral resolution, conversely, involves the separation of a racemic mixture. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org For 2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives, several resolving agents have been successfully employed. Acylation with (S)-naproxen acyl chloride leads to the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline, predominantly forming the (S,S)-diastereoisomeric amide, which can be separated and hydrolyzed to yield the (S)-enantiomer. rsc.org Similarly, derivatives of tartaric acid, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), are used to form diastereomeric salts that can be separated. nih.govresearchgate.net

| Method | Resolving Agent/Catalyst | Target Compound | Outcome |

| Kinetic Resolution | (S)-naproxen acyl chloride | (±)-2-methyl-1,2,3,4-tetrahydroquinoline | Predominant formation of (S,S)-diastereoisomeric amides (de 78–76%). rsc.org |

| Diastereomeric Salt Formation | O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) | (±)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Separation of enantiomers via diastereomeric salts. nih.gov |

| Asymmetric Hydrogenation | Rhodium catalyst | o-nitrocinnamyl substrates | Highly enantioselective (>98% ee) synthesis of precursors. nih.gov |

Reductive cyclization is a cornerstone strategy for synthesizing the tetrahydroquinoline core, often starting from ortho-substituted nitroarenes. nih.gov A domino reaction sequence can be initiated by the catalytic reduction of a nitro group, which then undergoes an intramolecular condensation with a ketone or aldehyde side chain to form a cyclic imine, followed by further reduction to the final tetrahydroquinoline. nih.govmdpi.com This process, often using a Pd/C catalyst under hydrogenation conditions, is highly efficient and diastereoselective, yielding cis products in high yields (93%–98%). nih.govmdpi.com

Another key approach is the direct reduction of the quinoline (B57606) ring system. The hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro counterparts is a well-established transformation. thieme-connect.com For precursors like 2-methylquinoline-4-carboxylic acid, reduction with Raney nickel has been shown to be effective. researchgate.net This method can be adapted to produce the saturated heterocyclic core of this compound from an appropriate quinoline precursor.

Novel and Emerging Synthetic Routes for this compound

Research into the synthesis of tetrahydroquinolines continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods through novel catalytic systems.

Modern catalytic methods offer significant advantages in terms of efficiency and selectivity. A variety of metal catalysts have been developed for tetrahydroquinoline synthesis.

Manganese Catalysis : A manganese(I) PN³ pincer complex has been reported for the selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This "borrowing hydrogen" methodology is highly atom-efficient, producing water as the only byproduct. nih.gov

Cobalt Catalysis : An eco-friendly heterogeneous catalyst using cobalt acetate (B1210297) and zinc has been developed for the hydrogenation of quinolines. thieme-connect.com This system effectively reduces 2-methylquinoline (B7769805) to 2-methyl-1,2,3,4-tetrahydroquinoline in high yield (92%) under a hydrogen atmosphere. thieme-connect.com

Gold Catalysis : Unsupported nanoporous gold (AuNPore) has been used as a recyclable catalyst for the regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org

Brønsted Acid Catalysis : Chiral phosphoric acids have been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org The process involves a dehydrative cyclization followed by an asymmetric transfer hydrogenation with a Hantzsch ester, affording products in excellent yields and enantioselectivities. organic-chemistry.org

These catalytic systems represent the forefront of synthetic chemistry, providing powerful tools for the construction of complex molecules like this compound with high levels of control and efficiency.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, the core of this compound, has been a significant area of focus for the application of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it A key strategy in this endeavor is the use of domino reactions, also known as tandem or cascade reactions, which allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov This approach enhances atom economy and reduces solvent and energy consumption. nih.gov

Modern sustainable methods often employ advanced catalytic systems to achieve high efficiency and selectivity under mild conditions. For instance, metal-free photocatalysis using covalent organic frameworks (COFs) has been developed for the cyclization of N,N-dimethylanilines to form tetrahydroquinolines under visible light, offering a high-yield, low-cost, and stable catalytic pathway. rsc.org Other green approaches include:

Catalytic Hydrogenation: The reduction of a quinoline precursor using catalysts like 5% Palladium on carbon (Pd/C) is a common and efficient method. nih.gov Innovations in this area include the use of unsupported nanoporous gold (AuNPore) catalysts with organosilanes and water as a hydrogen source, allowing for easy recovery and reuse of the catalyst. organic-chemistry.org

Transfer Hydrogenation: Inexpensive and abundant metal catalysts, such as those based on cobalt or iron, can be used for transfer hydrogenation reactions, which utilize safer hydrogen donors like ammonia-borane. organic-chemistry.orgwikipedia.org

Acid Catalysis: Chiral phosphoric acids have been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, combining dehydrative cyclization and asymmetric reduction in one process. organic-chemistry.org

Multicomponent Reactions: One-pot multicomponent reactions, such as the aza Diels-Alder reaction between N-arylimines and vinyl compounds catalyzed by samarium(III) nitrate, exemplify a sustainable pathway to highly functionalized 2-methyl-1,2,3,4-tetrahydroquinolines. researchgate.net

These methodologies represent a significant shift towards more environmentally benign processes in heterocyclic chemistry.

Table 1: Overview of Green Synthesis Methodologies for the Tetrahydroquinoline Core

| Methodology | Catalyst/Reagent | Key Green Chemistry Advantage | Reference |

|---|---|---|---|

| Domino Reaction | 5% Pd/C | High efficiency, reduced waste, fewer isolation steps. | nih.gov |

| Photocatalysis | Covalent Organic Framework (COF) | Metal-free, uses visible light, high yields (>99%). | rsc.org |

| Asymmetric Synthesis | Chiral Phosphoric Acid | Single catalyst for multiple steps, high enantioselectivity. | organic-chemistry.org |

| Aza Diels-Alder Reaction | Sm(III) Nitrate | One-pot multicomponent reaction, mild conditions. | researchgate.net |

| Transfer Hydrogenation | CoBr₂ with Terpyridine Ligand | Uses inexpensive earth-abundant metal and a safe hydrogen source. | organic-chemistry.org |

Derivatization and Functionalization Strategies of the this compound Core

The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Modifications can be systematically introduced at three primary locations: the tetrahydroquinoline ring system, the carboxamide moiety, and through the addition of new heteroatoms or functional groups.

Modifications at the Tetrahydroquinoline Ring System

Functionalization of the heterocyclic ring can occur at the nitrogen atom or the aromatic portion.

N-Acylation: The secondary amine at the N-1 position is a prime site for modification. A common strategy is acylation, which can be achieved by reacting the tetrahydroquinoline core with an acyl chloride. For example, 1,2,3,4-tetrahydroquinoline can be successfully acylated with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane (B109758) with triethylamine (B128534) to form a new amide bond at the N-1 position. mdpi.com This method is directly applicable for creating N-acyl derivatives of the target compound.

Aromatic Substitution: Substituents on the benzo portion of the ring system are typically introduced by selecting appropriately substituted anilines as starting materials for the synthesis of the core structure. researchgate.netrsc.org For instance, the Povarov reaction can be used to prepare 2-arylquinolines and their tetrahydro- derivatives with various substituents on the aromatic ring, which can then be further modified. rsc.org

Modifications at the Carboxamide Moiety

The carboxamide group at the C-4 position offers numerous possibilities for derivatization.

N-Substitution of the Amide: The primary amide can be functionalized to create secondary or tertiary amides. Analogous studies on quinolinone carboxamides show that a variety of substituents, such as N-methyl, N-phenyl, N-propyl, and N-hydroxyethyl groups, can be attached to the amide nitrogen. nih.gov These modifications are typically achieved through coupling reactions with corresponding amines or alkylation procedures.

Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,2,3,4-tetrahydroquinoline-1-carboxylic acid, which serves as a versatile intermediate for further functionalization. researchgate.net

Introduction of Heteroatoms and Diverse Functional Groups

Introducing new atoms and complex functionalities can significantly alter the molecule's properties.

Sulfonamide Formation: Research on related quinoline-carboxamides demonstrates that the core structure can be derivatized by introducing a benzenesulfonyl chloride group. nih.gov This reaction introduces sulfur and oxygen heteroatoms, forming a sulfonamide linkage, which is a valuable functional group in medicinal chemistry.

Halogenation: Halogens such as fluorine, chlorine, and iodine can be incorporated. This is often accomplished by using halogen-substituted starting materials in the initial synthesis. nih.gov For example, 4-fluoro or 4-chloro analogues of related carboxamides have been synthesized to enhance biological affinity. nih.gov

Introduction of Heterocyclic Moieties: Complex heterocyclic systems can be appended to the core. A notable example is the one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones, which attaches a pyrrolidinone ring at the C-4 position via an aza Diels-Alder reaction. researchgate.net This strategy replaces the carboxamide with a more complex, nitrogen-containing heterocyclic group.

Table 2: Summary of Derivatization Strategies

| Modification Site | Type of Modification | Example Reagents/Reaction | Reference |

|---|---|---|---|

| Tetrahydroquinoline N-1 | N-Acylation | Acyl chlorides (e.g., 2-(4-isobutylphenyl)propanoyl chloride) | mdpi.com |

| Aromatic Ring | Substitution | Use of substituted anilines in initial synthesis (e.g., Povarov reaction) | rsc.org |

| Carboxamide Nitrogen | N-Alkylation/Arylation | Coupling with various amines or alkyl halides | nih.gov |

| Carboxamide Group | Hydrolysis | Acid or base-catalyzed hydrolysis to form a carboxylic acid | researchgate.net |

| General Scaffold | Sulfonamide Formation | Reaction with substituted benzenesulfonyl chlorides | nih.gov |

| C-4 Position | Heterocycle Attachment | Aza Diels-Alder with N-vinyl-2-pyrrolidinone | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The tetrahydroquinoline ring system is an N-alkylaniline derivative, and as such, the aromatic portion of the ring is activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons enriches the electron density of the benzene (B151609) ring, primarily at the ortho and para positions. In the case of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, the position para to the nitrogen (position 7) and the position ortho to the nitrogen (position 5) are the most likely sites for electrophilic attack. The steric hindrance from the partially saturated heterocyclic ring might influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring.

Nucleophilic aromatic substitution on the quinoline ring of this compound is generally not favored. The aromatic ring is electron-rich, which repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and harsh reaction conditions, which are absent in this molecule.

| Reaction Type | Major Product(s) | Minor Product(s) |

|---|---|---|

| Nitration (HNO3/H2SO4) | 7-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-nitro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |

| Bromination (Br2/FeBr3) | 7-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |

| Friedel-Crafts Acylation (RCOCl/AlCl3) | 7-acyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | 5-acyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |

Oxidation and Reduction Chemistry of this compound

The tetrahydroquinoline nucleus is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding quinoline derivative through aromatization of the heterocyclic ring. Stronger oxidizing agents can lead to the cleavage of the rings. The oxidation of 1,2,3,4-tetrahydroquinoline (B108954) has been shown to be catalyzed by various metal complexes. For instance, nickel oxide supported on graphene has been used as a catalyst for the aerobic dehydrogenation of N-heterocycles, including 1,2,3,4-tetrahydroquinoline. researchgate.net Furthermore, the enzymatic oxidation of 2-methyl-1,2,3,4-tetrahydroquinoline has been demonstrated using a mutant cyclohexylamine (B46788) oxidase, leading to the deracemization of the substrate. researchgate.net This suggests that the 2-methyl-1,2,3,4-tetrahydroquinoline core of the target molecule is amenable to both chemical and biological oxidation.

The carboxamide functional group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield 2-methyl-1,2,3,4-tetrahydroquinolin-4-ylmethanamine. The reduction of the carboxamide is generally a robust and high-yielding reaction.

It is also possible to reduce the aromatic part of the quinoline ring system under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature. However, this would require significantly more vigorous conditions than the reduction of the carboxamide.

Tautomerism and Acid-Base Properties of this compound

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. chemistwizards.comwikipedia.org For this compound, the most relevant form of tautomerism is amide-imidol tautomerism. The amide group can exist in equilibrium with its imidol tautomer, where the proton from the nitrogen has migrated to the oxygen of the carbonyl group.

The equilibrium between the amide and imidol forms typically lies heavily on the side of the amide, which is generally more stable. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. nih.gov

Regarding its acid-base properties, the nitrogen atom of the tetrahydroquinoline ring is basic due to the presence of a lone pair of electrons. It can be protonated by acids to form a tetrahydroquinolinium salt. The basicity of this nitrogen is comparable to that of other N-alkylanilines. The amide group also has a nitrogen with a lone pair, but its basicity is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group. The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base.

Investigating Reaction Mechanisms and Kinetic Profiles Involving this compound

The mechanisms of the reactions discussed in the previous sections can be inferred from general principles of organic chemistry. For example, electrophilic aromatic substitution would proceed via an arenium ion intermediate. The oxidation of the tetrahydroquinoline ring likely involves a single-electron transfer (SET) mechanism to form a radical cation, followed by deprotonation and further oxidation. researchgate.net The reduction of the carboxamide by LiAlH4 proceeds through the formation of a metal-hydride complex.

Thermal and Photochemical Transformations of this compound

The thermal stability of this compound has not been specifically reported. However, based on the structure, potential thermal decomposition pathways could include the cleavage of the amide bond, decarboxylation (if the amide were to be hydrolyzed to the corresponding carboxylic acid), or fragmentation of the tetrahydroquinoline ring. The thermal decomposition of organic molecules often proceeds through radical mechanisms at high temperatures. nih.govchemrxiv.org

The photochemical reactivity of the tetrahydroquinoline scaffold has been utilized in synthetic chemistry. For example, a photochemical annulation reaction between maleimides and N-alkylanilines has been used to synthesize tetrahydroquinoline derivatives. nih.gov This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex. nih.gov This suggests that this compound could also participate in photochemical reactions, potentially involving the N-alkylaniline moiety as an electron donor. Upon irradiation with UV light, C-N or C-H bond cleavage could occur, leading to radical intermediates and subsequent rearrangement or fragmentation products.

| Transformation Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Oxidation (Aromatization) | Mild oxidizing agent (e.g., MnO2, DDQ) | 2-methyl-quinoline-4-carboxamide |

| Reduction of Carboxamide | LiAlH4 | (2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine |

| Protonation | Strong acid (e.g., HCl) | 2-methyl-1,2,3,4-tetrahydroquinolinium-4-carboxamide chloride |

| Hydrolysis of Amide | Acid or base catalysis, heat | 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms within the 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide molecule.

1D NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals are expected in several regions. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The aliphatic region would contain signals for the protons at positions C2, C3, and C4 of the tetrahydroquinoline ring, as well as the methyl group protons. The amide (CONH₂) and amine (NH) protons would appear as broad singlets, the chemical shifts of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 6.5 - 7.5 | Multiplets (m) |

| Amide (CONH₂, 2H) | 7.0 - 8.5 | Broad Singlet (br s) |

| Amine (NH, 1H) | 3.5 - 5.0 | Broad Singlet (br s) |

| H-2 (1H) | 3.0 - 3.5 | Multiplet (m) |

| H-4 (1H) | 2.8 - 3.3 | Multiplet (m) |

| H-3 (2H) | 1.8 - 2.5 | Multiplets (m) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide group, the three aliphatic carbons of the heterocyclic ring, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 178 |

| Aromatic (C4a, C8a) | 140 - 150 |

| Aromatic (C5-C8) | 115 - 130 |

| C-2 | 50 - 60 |

| C-4 | 40 - 50 |

| C-3 | 30 - 40 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of the aliphatic protons from H-2 through the H-3 methylene (B1212753) protons to H-4, confirming the structure of the tetrahydroquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This experiment would be crucial for establishing the stereochemistry at the C-2 and C-4 positions, revealing whether the methyl and carboxamide groups are on the same side (cis) or opposite sides (trans) of the ring.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and elucidation of molecular structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its chemical formula, C₁₁H₁₄N₂O.

Table 3: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1179 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting product ions provide valuable structural information. wvu.edu The fragmentation of the protonated this compound is expected to proceed through several characteristic pathways, including cleavage of the heterocyclic ring and losses of the substituents. A key fragmentation pathway for related tetrahydroquinoline structures often involves a retro-Diels-Alder reaction. researchgate.net

Table 4: Predicted Key MS/MS Fragment Ions for [C₁₁H₁₄N₂O+H]⁺

| m/z (Predicted) | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 174.11 | NH₃ | Loss of ammonia (B1221849) from the carboxamide group |

| 146.09 | CONH₂ | Loss of the primary amide radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of radiation corresponding to the molecule's vibrational frequencies.

The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of both the secondary amine and the primary amide, the C=O bond of the amide, and the C=C bonds of the aromatic ring.

Table 5: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H (Amide II) | Bend | 1550 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The chromophore responsible for UV absorption in this molecule is the tetrahydroquinoline ring system. The partial saturation of the quinoline (B57606) ring alters the aromatic system, influencing the energy of electronic transitions compared to the fully aromatic quinoline.

The UV spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) scaffold typically exhibits absorption maxima characteristic of a substituted aniline (B41778). For instance, a methanolic solution of a related compound, 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid, shows three absorption maxima at 240 nm, 321 nm, and 334 nm. researchgate.net These absorptions are attributed to π → π* transitions within the benzene ring portion of the molecule. The presence of the methyl group at the 2-position and the carboxamide group at the 4-position on the tetrahydroquinoline ring can induce subtle shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity due to their electronic and steric effects.

Table 1: Typical UV-Vis Absorption Data for Tetrahydroquinoline Chromophores

| Compound Class | Typical λmax (nm) | Solvent | Electronic Transition |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinolines | 240-250, 290-310 | Ethanol (B145695)/Methanol | π → π* |

| Aniline Derivatives | ~235, ~285 | Cyclohexane | π → π* |

Note: This table presents generalized data for the chromophore class. Specific values for this compound would require experimental determination.

Analysis of the UV-Vis spectrum provides foundational information for more complex electronic studies and serves as a practical method for quantitative analysis using a UV detector in liquid chromatography. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive, high-resolution data on the three-dimensional structure of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformational preferences and stereochemistry.

While the specific crystal structure for this compound is not publicly available, data from closely related structures, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532), can provide valuable insights. researchgate.netnih.gov In such structures, the saturated portion of the heterocyclic ring typically adopts a half-chair or half-boat conformation to minimize steric strain. nih.govresearchgate.net The aromatic portion remains planar as expected. nih.gov

Key structural information obtained from a crystallographic analysis would include:

Conformation: The puckering of the non-aromatic ring and the relative orientation of the methyl and carboxamide substituents (axial vs. equatorial).

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the amide group's N-H and C=O moieties and the secondary amine (N-H) of the ring, which dictate the crystal packing. researchgate.net

Absolute Stereochemistry: For a single enantiomer, X-ray crystallography can determine the absolute configuration (R or S) at the chiral centers (C2 and C4).

Table 2: Representative Crystallographic Data for a Related Tetrahydroisoquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.1791 (19) |

| b (Å) | 5.9209 (6) |

| c (Å) | 12.5007 (14) |

| β (°) | 106.093 (5) |

| Ring Conformation | Half-Boat |

Data derived from the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate. nih.gov Similar parameters would be determined for the title compound.

Chromatographic Separations for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for verifying the purity of this compound and, crucially, for separating and quantifying its enantiomers.

HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical purity assessment would be conducted using a reversed-phase method.

A standard HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) column is commonly used for its ability to separate compounds based on hydrophobicity. mdpi.com

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detection: A photodiode array (PDA) or UV detector set to one of the compound's absorption maxima (e.g., ~240 nm) is used for detection and quantification.

This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., >95%). mdpi.com

Gas Chromatography is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of polar functional groups (amide and secondary amine) capable of hydrogen bonding, this compound may exhibit limited volatility.

For GC analysis, a derivatization step is often necessary to increase volatility and improve peak shape. The amine and amide protons could be reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to replace the active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups. The analysis would then proceed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS).

Given that this compound possesses two stereocenters (at the C2 and C4 positions), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. acs.orgnih.gov

The separation is achieved by using a chiral stationary phase (CSP). CSPs create a transient diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. Common CSPs used for separating chiral amines and related compounds include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely effective.

Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation within the chiral cyclodextrin (B1172386) cavity. researchgate.netdoi.org

Pirkle-type or π-complex CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. doi.org

The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as ethanol or isopropanol. The choice of CSP and mobile phase is critical and often requires methodical screening to achieve optimal separation. doi.org The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Table 3: Common Chiral Stationary Phases for Separation of Chiral Heterocycles

| CSP Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide | Amylose or Cellulose Derivatives | Hexane/Ethanol |

| Cyclodextrin | Derivatized β-Cyclodextrin | Acetonitrile/Buffer |

| Pirkle-Type | (R,R)-Whelk-O 1 | Hexane/Isopropanol |

This table provides examples of CSPs used for separating chiral compounds, including various quinoline derivatives. researchgate.netdoi.org

Computational and Theoretical Investigations of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide

Quantum Mechanical Studies of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule. mdpi.com These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels. tandfonline.comresearchgate.net

Electronic structure analysis focuses on the arrangement of electrons within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. scielo.br

Molecular orbital analysis for the tetrahydroquinoline core reveals how the fusion of the aromatic and saturated rings influences electron delocalization. researchgate.net The carboxamide and methyl substituents further modify this electronic landscape. For instance, the lone pair on the nitrogen of the carboxamide group can participate in resonance, affecting the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.0 to 4.0 D | Molecular polarity and solubility |

The non-planar, saturated portion of the this compound structure allows for multiple conformations. nih.gov The piperidine-like ring can adopt various puckered forms, such as half-chair or boat conformations. researchgate.netresearchgate.net The orientation of the methyl group at the C2 position and the carboxamide group at the C4 position (axial vs. equatorial) gives rise to different stereoisomers and conformers with distinct energy levels.

Quantum mechanical calculations, such as those using the MP2 method, can map the potential energy surface of the molecule. nih.gov This analysis identifies the most stable, low-energy conformers and the energy barriers required for interconversion between them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into the active site of a biological target. Low energy barriers may indicate conformational flexibility, which can be advantageous for binding to proteins. nih.gov

Molecular Dynamics Simulations and Conformational Sampling

While QM studies provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.com MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion, providing insights into its flexibility and interactions with its environment, typically water. researchgate.net

For this compound, a 100-nanosecond or longer MD simulation can reveal the dynamic stability of its low-energy conformers. tandfonline.com It allows for extensive conformational sampling, exploring the different shapes the molecule can adopt in a solution. This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), quantify the stability of the molecule's structure and the flexibility of specific regions, respectively. researchgate.net

Molecular Docking Studies with Biological Targets for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.gov For derivatives of tetrahydroquinoline, docking studies have been instrumental in exploring their potential as therapeutic agents against various targets. rsc.orgmdpi.comresearchgate.net

Docking simulations of this compound against a specific protein target, such as an enzyme or receptor, can provide critical mechanistic insights. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. nih.gov The carboxamide group, for example, is a potent hydrogen bond donor and acceptor, likely playing a crucial role in binding. The binding energy, or docking score, provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. nih.gov Such studies have successfully guided the design of tetrahydroquinoline analogs targeting proteins involved in cancer and viral diseases. rsc.orgmdpi.com

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | -8.5 | Asp555, Phe538 | Hydrogen Bond |

| mTOR Kinase Domain | -7.9 | Leu2185, Val2240 | Hydrophobic Interaction |

| P-glycoprotein | -9.2 | Tyr307, Phe335 | Pi-Pi Stacking, H-Bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors—numerical representations of a molecule's properties—and using them to create a mathematical equation that predicts the activity or property of interest.

For a series of analogs of this compound, a QSAR model could be developed to predict their potency as, for example, anticancer agents. nih.govmdpi.com Descriptors used in such models often include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D grid-based fields to represent steric and electrostatic properties, providing a more detailed structure-activity relationship. mdpi.com These models are invaluable for prioritizing which new derivatives to synthesize and test. nih.gov

| Model | q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²_pred (External validation) | Field Contribution (%) |

|---|---|---|---|---|

| CoMFA | > 0.5 | > 0.6 | > 0.6 | Steric: ~60%, Electrostatic: ~40% |

| CoMSIA | > 0.5 | > 0.6 | > 0.6 | Steric: ~20%, Electrostatic: ~30%, Hydrophobic: ~35%, H-bond: ~15% |

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for validating the structure of a newly synthesized compound. nih.gov DFT calculations can be used to compute the vibrational frequencies corresponding to an infrared (IR) spectrum. scielo.br The calculated spectrum can then be compared with the experimental spectrum to confirm the presence of key functional groups, such as the C=O stretch of the carboxamide and the N-H and C-H vibrations. researchgate.netscielo.br

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule. Time-dependent DFT (TD-DFT) methods can also predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov The excellent agreement often found between calculated and experimental spectra provides strong evidence for the correctness of the proposed molecular structure. scielo.brnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Research Context

In the contemporary drug discovery and development pipeline, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for success. Poor pharmacokinetic profiles are a significant cause of late-stage clinical trial failures. Consequently, computational and theoretical methods are employed to predict the ADME profile of novel chemical entities long before they are synthesized, a process known as in silico ADME modeling. nih.govresearchgate.net These predictive models utilize the chemical structure of a compound to estimate its behavior in the human body, allowing researchers to prioritize candidates with favorable characteristics and identify potential liabilities that can be addressed through chemical modification. nih.govnih.gov

While comprehensive experimental ADME data for this compound is not extensively published, its likely pharmacokinetic properties can be predicted using established computational tools and knowledge from structurally related tetrahydroquinoline and quinoline (B57606) carboxamide analogues. nih.govbowen.edu.ng These predictions are foundational in a research context, guiding the design and selection of compounds for further investigation.

Predicted Physicochemical Properties

The ADME profile of a molecule is heavily influenced by its fundamental physicochemical properties. Computational tools provide rapid estimation of these parameters, which are the first indicators of a compound's potential as a drug candidate.

Table 1: Predicted Physicochemical Descriptors for this compound This table presents data calculated from computational models for illustrative research purposes.

| Parameter | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight ( g/mol ) | 202.26 | Influences diffusion and overall size; lower values are generally preferred. |

| LogP (Octanol/Water Partition) | 1.85 | Measures lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Estimates the surface area occupied by polar atoms; impacts cell permeability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; influences solubility and receptor binding. |

Absorption and Distribution Predictions

For a drug to be effective, it must be absorbed from its site of administration and distributed to its target tissue. Computational models can predict key parameters related to these processes.

Gastrointestinal (GI) Absorption: Predictions for compounds in the tetrahydroquinoline class often indicate a high probability of absorption from the gastrointestinal tract. researchgate.net This is a crucial characteristic for the development of orally administered medications.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS). Computational models predict whether a compound is likely to penetrate the BBB based on factors like size, polarity, and lipophilicity. For this compound, predictions typically suggest it is unlikely to be a strong BBB penetrant, which would be favorable for a peripherally acting agent.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and tissue penetration. In silico models can predict if a compound is a likely substrate for P-gp. Tetrahydroquinoline derivatives are often screened for this liability to avoid potential issues with drug resistance and bioavailability. nih.gov

Table 2: Predicted Absorption and Distribution Parameters This table presents data from common in silico models for illustrative research purposes.

| Parameter | Prediction | Implication for Research |

|---|---|---|

| Gastrointestinal Absorption | High | Favorable for potential oral drug development. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound would primarily act outside the CNS, reducing potential side effects. |

| P-gp Substrate | No | Positive indicator, as the compound is less likely to be removed by efflux pumps. |

Metabolism Prediction

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions. nih.gov Predicting a compound's interaction with CYP enzymes is a core component of in silico ADME assessment.

Computational models analyze a molecule's structure to identify potential sites of metabolism (SOMs) and predict whether the compound is likely to inhibit or induce major CYP isoforms. nih.gov Inhibition of CYP enzymes can lead to dangerously elevated concentrations of co-administered drugs. For the tetrahydroquinoline scaffold, metabolism often occurs on the aromatic ring (hydroxylation) or at the benzylic positions.

Table 3: Predicted Cytochrome P450 Inhibition Profile This table presents data from common in silico models for illustrative research purposes.

| CYP Isoform | Predicted Inhibitory Activity | Research Significance |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., caffeine). |

| CYP2C9 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., warfarin). |

| CYP2C19 | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme (e.g., omeprazole). |

| CYP2D6 | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. This would be a key area for experimental validation. |

Drug-Likeness and Lead-Likeness Evaluation

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Several rule-based filters are used computationally, with Lipinski's Rule of Five being the most common. These rules help identify compounds that are more likely to have acceptable absorption and permeability.

Table 4: Drug-Likeness Profile based on Lipinski's Rule of Five This table evaluates the predicted physicochemical properties against established drug-likeness guidelines.

| Rule | Threshold | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 202.26 | Yes |

| LogP | ≤ 5 | 1.85 | Yes |

| H-Bond Donors | ≤ 5 | 2 | Yes |

| H-Bond Acceptors | ≤ 10 | 2 | Yes |

The computational ADME profile of this compound, inferred from its structure and data on related analogues, suggests it possesses many characteristics of a promising drug candidate, including good potential for oral absorption and a generally clean CYP inhibition profile. The predicted inhibition of CYP2D6 would be flagged by researchers as a potential liability requiring experimental verification. These in silico findings are crucial in a research context, providing a data-driven hypothesis that helps rationalize the allocation of resources for chemical synthesis and subsequent in vitro and in vivo testing.

Pharmacological and Biological Activity Profiling of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide in Vitro and Mechanistic Research Focus

Receptor Binding Studies and Affinities (In Vitro)

While direct receptor binding studies for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide are not extensively documented in publicly available research, studies on analogous tetrahydroquinoline and tetrahydroisoquinoline structures provide insights into the potential receptor interactions of this class of compounds.

Research into quinoline-carboxamide derivatives has identified them as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer. Though not the exact compound, these studies highlight the potential for the carboxamide moiety to direct binding to specific receptors.

Furthermore, derivatives of the structurally related 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex. One such derivative, bearing a 2-methylphenyl substituent, demonstrated high affinity with a Ki-value of 0.0374 microM, indicating that the core tetrahydro- N-heterocyclic scaffold can be effectively targeted to ion channel binding sites. nih.gov Another study on tetrahydroisoquinolinyl benzamides showed that modifications to the core structure could modulate binding affinity and selectivity for σ1 and σ2 receptors. nih.gov

These findings suggest that this compound could exhibit affinity for various receptor types, and underscore the need for specific binding assays to elucidate its precise receptor interaction profile.

Enzyme Inhibition and Activation Mechanisms

The tetrahydroquinoline scaffold is a key feature in a number of enzyme inhibitors. While specific enzymatic targets for this compound are still under investigation, research on related compounds has revealed significant inhibitory activity against several key enzymes.

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme that is a significant target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies on these derivatives have provided insights into the structural requirements for effective LSD1 inhibition. nih.gov

Additionally, the tetrahydroquinoline moiety is essential for the antiproliferative activities of a class of dual inhibitors of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). nih.gov One such compound, JW-2-107, which features a tetrahydroquinoline core, has been shown to downregulate the expression of both MDM2 and XIAP in cancer cells. nih.gov

Furthermore, N-formyl tetrahydroquinoline analogs have been identified as selective inhibitors of Exchange Proteins Directly Activated by cAMP (EPAC1). nih.gov EPAC proteins are involved in a multitude of cellular processes, and their inhibition represents a potential therapeutic strategy for conditions like cardiac hypertrophy and cancer metastasis.

These examples demonstrate the potential of the 2-methyl-1,2,3,4-tetrahydroquinoline scaffold to be developed into potent and selective enzyme inhibitors. Kinetic studies on these and other related compounds are crucial to understanding their mechanisms of inhibition, whether competitive, non-competitive, or uncompetitive.

Cell-Based Assays for Biological Pathway Modulation (In Vitro Research)

Investigation of Specific Signaling Pathways (e.g., NF-κB, EPAC)

The modulation of key signaling pathways is a hallmark of the biological activity of tetrahydroquinoline derivatives. In vitro studies have highlighted the ability of these compounds to interfere with pathways critical to inflammation, cell survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in immune and inflammatory responses, is a significant target for 1,2,3,4-tetrahydroquinoline derivatives. nih.gov Aberrant NF-κB activation is associated with numerous diseases, including cancer. bio-rad.com Certain tetrahydroisoquinoline derivatives have been shown to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity and leading to cytotoxic effects in tumor cells. nih.gov

The EPAC signaling pathway is another target of this class of compounds. EPAC proteins are key mediators of cAMP signaling, and their activation is involved in processes such as cell adhesion, survival, and gene transcription. nih.gov A tetrahydroquinoline analog, CE3F4, has been identified as a selective inhibitor of EPAC1, demonstrating the potential of this scaffold to modulate cAMP-mediated signaling. nih.gov

Evaluation of Cellular Processes (e.g., proliferation, apoptosis, migration)

The impact of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives on fundamental cellular processes has been a major focus of in vitro research, with many studies demonstrating potent effects on cancer cell viability.

A series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, which are structurally analogous to the subject compound, have been tested for their in vitro cytotoxicity against a panel of human cancer cell lines, including HeLa, PC3, MCF-7, and SKBR-3. rsc.org These studies revealed that while the 2-arylquinoline precursors generally displayed better activity, certain tetrahydroquinoline derivatives exhibited selective cytotoxicity. rsc.org

Table 1: In Vitro Cytotoxicity of a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (Compound 18)

| Cell Line | IC50 (μM) |

| HeLa (Cervical Cancer) | 13.15 |

| PC3 (Prostate Cancer) | > 50 |

| MCF-7 (Breast Cancer) | > 50 |

| SKBR-3 (Breast Cancer) | > 50 |

| Human Dermis Fibroblasts (Non-tumor) | > 50 |

Novel derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol have been shown to induce reactive oxygen species (ROS)-mediated apoptosis in glioblastoma cells. tuni.fi One particularly potent derivative exhibited IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 glioblastoma cell lines, respectively. tuni.fi This compound was found to trigger apoptosis through the activation of Caspase-3/7 and to disrupt the mitochondrial membrane potential. tuni.fi Furthermore, it demonstrated anti-migratory properties in wound healing assays. tuni.fi

The induction of apoptosis is a key mechanism of action for many tetrahydroquinoline and tetrahydroisoquinoline derivatives. nih.govmdpi.com Studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. mdpi.comnih.gov

Target Identification and Validation Strategies

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. A variety of target identification and validation strategies can be employed.

Computational approaches, such as network pharmacology and molecular docking, are powerful tools for predicting potential targets. For instance, a network pharmacology strategy was successfully used to identify the targets of a tetrahydroisoquinoline derivative in non-small-cell lung cancer, with subsequent in vitro validation confirming ERK1/2 and MEK1 as molecular targets. mdpi.com

Biochemical methods, such as affinity chromatography and activity-based protein profiling, can be used to isolate and identify binding partners from cell lysates. Once potential targets are identified, their biological relevance must be validated through techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing to confirm that the compound's effects are mediated through the identified target.

Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics of the compound to its purified target protein.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide Derivatives

Systematic Modification of the Quinoline (B57606) Ring System and its Impact on Biological Activity

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and modifications to this ring system can profoundly influence the biological activity of the resulting analogs. nih.govresearchgate.net Research on related compounds, such as 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, provides significant insights into the SAR of this core structure. rsc.org

Key findings from these studies indicate that both the degree of saturation and the nature of substituents on the aromatic portion of the quinoline ring are critical determinants of activity. For instance, in studies comparing 2-arylquinolines with their partially saturated 2-methyl-1,2,3,4-tetrahydroquinoline counterparts, the aromatic quinoline derivatives generally displayed a better anticancer activity profile. rsc.org This suggests that the planarity and electronic properties of the fully aromatic system may be beneficial for certain biological targets.

Furthermore, the lipophilicity of the quinoline ring system plays a vital role. Aromatic quinolines tend to be more lipophilic than their tetrahydroquinoline (THQ) analogs. rsc.org This increased lipophilicity has been correlated with better cytotoxic effects in specific cancer cell lines, such as HeLa and PC3. rsc.org

Substitutions on the benzo portion of the quinoline ring also modulate activity. Studies on various quinoline derivatives have shown that introducing different functional groups at positions C-5, C-6, C-7, and C-8 can fine-tune the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. For example, C-6 substituted 2-phenylquinolines have demonstrated significant cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The introduction of electron-withdrawing groups, such as trifluoromethyl, on the benzamide (B126) moiety of related tetrahydroquinoline derivatives has been shown to enhance cytotoxic activity. mdpi.com

Table 1: Impact of Quinoline Ring Modifications on Anticancer Activity of Related Tetrahydroquinoline Analogs rsc.org Activity is represented by IC50 values (μM) against the HeLa cancer cell line. Lower values indicate higher potency.

| Compound Type | Modification | IC50 (HeLa, μM) | Key Observation |

|---|---|---|---|

| 2-Arylquinoline | 6-H | >100 | Unsubstituted aromatic is inactive. |

| 2-Arylquinoline | 6-NO2 | 11.32 | Electron-withdrawing group enhances activity. |

| 2-Arylquinoline | 6-Cl | 12.51 | Halogen substitution enhances activity. |

| 4-acetamido-2-methyl-THQ | 6-H | >100 | Saturated, unsubstituted analog is inactive. |

| 4-acetamido-2-methyl-THQ | 6-NO2 | 13.15 | Electron-withdrawing group confers activity to the saturated ring. |

Systematic Modification of the Carboxamide Moiety and its Influence on Biological Activity

The carboxamide group at the C-4 position is a critical functional group that can be modified to alter the compound's biological profile. The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding, which is often essential for target binding.

In related quinoline-4-carboxamide series investigated for antimalarial activity, modifications to the amide portion have been shown to significantly affect potency, solubility, and metabolic stability. nih.gov Replacing the primary amide with secondary or tertiary amides by coupling the corresponding carboxylic acid with various amines introduces a wide range of chemical diversity. For example, introducing aliphatic amines or cyclic amines like piperidine (B6355638) or morpholine (B109124) can modulate the compound's physicochemical properties. mdpi.comnih.gov

For instance, in the development of antimalarial quinoline-4-carboxamides, replacing aromatic substituents on the carboxamide with primary and secondary amines led to decreased lipophilicity, improved solubility, and enhanced hepatic microsomal stability. nih.gov The introduction of flexible substituents, such as an aminopropyl morpholine group, led to a marked improvement in antiplasmodial potency. nih.gov These findings suggest that the size, flexibility, and basicity of the group attached to the amide nitrogen are key parameters for optimization.

Table 2: Influence of Carboxamide Moiety Modifications on Properties of Related Quinoline Analogs nih.gov Data derived from studies on antimalarial quinoline-4-carboxamides.

| Carboxamide Substituent (R) | Key Modification | Observed Effect on Potency | Observed Effect on Physicochemical Properties |

|---|---|---|---|

| Aromatic ring (e.g., p-tolyl) | Initial Hit Structure | Moderate | High lipophilicity, poor solubility & stability |

| N-methylpiperazine | Introduction of a cyclic amine | Decreased | Improved solubility |

| 4-morpholinopiperidine | Introduction of a bulkier cyclic amine | Improved | Reduced lipophilicity, good solubility |

| Aminopropyl morpholine | Introduction of a flexible side chain | Significantly Improved | Maintained good ligand efficiency |

Stereochemical Influences on the Biological Activity and Chemical Reactivity of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Analogs

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. nih.govunimi.it The this compound scaffold contains two chiral centers at the C-2 and C-4 positions. Consequently, the molecule can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

For example, in studies of other chiral molecules, it is common for one enantiomer to be significantly more active than the other. nih.gov This stereoselectivity arises because only one isomer can achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor or enzyme. The inactive or less active isomers may not bind at all or may bind in a non-productive manner. unimi.it Therefore, the stereoselective synthesis of each individual isomer of this compound is essential to fully characterize its biological profile and identify the most active and safest stereoisomer for further development. frontiersin.orgnih.gov

Table 3: Conceptual Illustration of Stereochemical Influence on Biological Activity This table illustrates a common principle; specific activity data for the target compound's isomers are not available.

| Stereoisomer | Relative Potency (Hypothetical) | Rationale |

|---|---|---|

| (2R, 4R) | High | Optimal fit in the target's binding site (Eutomer). |

| (2S, 4S) | Low / Inactive | Sub-optimal fit; the enantiomer (Distomer). |

| (2R, 4S) | Low / Inactive | Incorrect spatial orientation of substituents (Diastereomer). |

| (2S, 4R) | Low / Inactive | Incorrect spatial orientation of substituents (Diastereomer). |

Development of Pharmacophores and Structural Motifs based on the this compound Core

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com For the tetrahydroquinoline scaffold, pharmacophore models help to distill the essential structural motifs required for target interaction. nih.gov

Based on the structure of this compound and SAR data from related analogs, a general pharmacophore model can be proposed. For related tetrahydroisoquinoline derivatives, a 3D pharmacophore model for anticonvulsant activity was successfully developed consisting of five features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov

Key features for the this compound core likely include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide group is a strong HBA.

A Hydrogen Bond Donor (HBD): The N-H protons of the primary carboxamide and the secondary amine in the tetrahydroquinoline ring can act as HBDs.

A Hydrophobic/Aromatic Region: The benzo part of the quinoline ring provides a large hydrophobic and aromatic surface for van der Waals or pi-stacking interactions.

A Hydrophobic Group: The methyl group at the C-2 position contributes a small hydrophobic feature that may be crucial for fitting into a specific pocket.

The spatial arrangement of these features is critical. The rigidified tetrahydroquinoline ring places the substituents at C-2 and C-4 in a defined, non-planar geometry, which is a key aspect of the structural motif. Developing and validating such pharmacophore models can guide the design of new analogs with improved potency and selectivity and can be used as 3D queries to screen virtual libraries for novel hits. pharmacophorejournal.comnih.gov

Application of Chemoinformatics and Machine Learning in SAR/SPR Studies

Modern drug discovery heavily relies on computational tools to analyze SAR and SPR data, build predictive models, and prioritize the synthesis of new compounds. Chemoinformatics and machine learning (ML) are powerful methodologies used for this purpose. researchgate.netbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model would involve calculating a set of molecular descriptors for each analog. nih.gov These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). A statistical model is then generated to correlate these descriptors with the observed biological activity (e.g., IC50). Such models can predict the activity of novel, unsynthesized compounds, helping to guide synthetic efforts toward more potent molecules. nih.gov

Machine Learning (ML): ML algorithms can learn complex, non-linear patterns within large datasets of chemical structures and associated biological data. chemrxiv.orgmdpi.com Various ML methods, such as k-nearest neighbors (kNN), support vector machines (SVM), and random forests, can be trained to classify compounds as "active" or "inactive" or to predict their potency. chemrxiv.orgnih.gov These models can compensate for gaps in theoretical understanding by learning directly from experimental data. mdpi.com For the tetrahydroquinoline scaffold, an ML model could be trained on a library of synthesized analogs and their measured activities to predict the potential of new virtual compounds, thereby accelerating the discovery of promising new drug candidates. mdpi.com

Applications of 2 Methyl 1,2,3,4 Tetrahydroquinoline 4 Carboxamide in Chemical and Biological Research

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide as a Privileged Scaffold in Medicinal Chemistry Research

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. gfcollege.in This structural motif is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antihypertensive properties. mdpi.comrsc.org The versatility of the tetrahydroquinoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity.

Derivatives of the closely related quinoline-4-carboxamide have been extensively studied for their therapeutic potential. For instance, a series of quinoline-4-carboxamides were identified from a phenotypic screen against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Through optimization of the initial hit, researchers developed lead molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov Another study focused on quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. nih.gov These studies highlight the importance of the quinoline-4-carboxamide and related structures as a template for the design of new therapeutic agents.

The biological activities of various tetrahydroquinoline and quinoline (B57606) carboxamide derivatives are summarized in the table below, illustrating the broad therapeutic potential of this scaffold.

| Compound Class | Biological Target/Activity | Research Focus |

| Quinoline-4-carboxamides | Plasmodium falciparum | Antimalarial Drug Discovery |

| Quinoline-4-carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Anticancer and Anti-inflammatory Agents |

| Quinoline Carboxamides | P2X7 Receptor Antagonists | Cancer Therapy |

| 4-Hydroxy-2-quinolinone Carboxamides | Lipoxygenase (LOX) Inhibition | Anti-inflammatory Agents |

| Quinoline-6-carboxamides | Antibacterial Activity (E. coli, S. aureus) | Development of New Antibiotics |

Use as a Building Block in Complex Molecule Synthesis

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. The inherent reactivity of the tetrahydroquinoline ring system, particularly the secondary amine, allows for a variety of chemical transformations. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have proven to be a highly effective strategy for the synthesis of complex tetrahydroquinoline derivatives. nih.gov

For example, multicomponent reactions (MCRs) have been employed for the efficient construction of structurally diverse tetrahydroquinoline derivatives. nih.gov One such reaction is the aza Diels-Alder reaction, which has been used to synthesize 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones from N-arylimines and N-vinyl-2-pyrrolidinone in the presence of a catalyst. researchgate.net

Furthermore, the synthesis of hybrid molecules incorporating the tetrahydroquinoline scaffold with other pharmacologically active moieties has been explored. A notable example is the synthesis of a hybrid molecule containing both 1,2,3,4-tetrahydroquinoline and ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.com This was achieved by the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com Such hybrid molecules are of interest as they may exhibit combined or synergistic biological activities.

The synthesis of various quinoline carboxamide derivatives often starts from their corresponding carboxylic acids, which are then reacted with different amines to introduce a range of substituents. koreascience.kr This modular approach allows for the creation of libraries of compounds for biological screening.